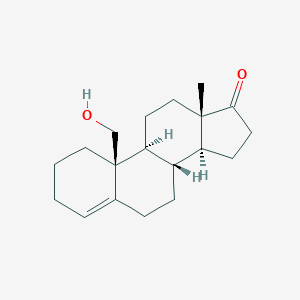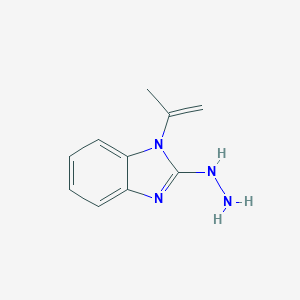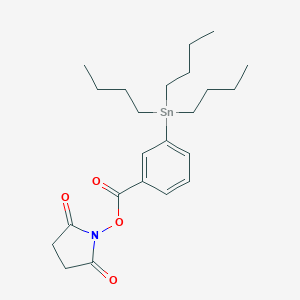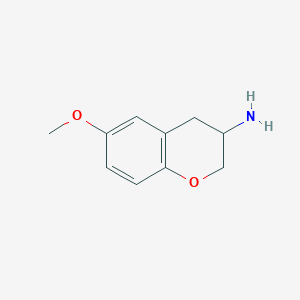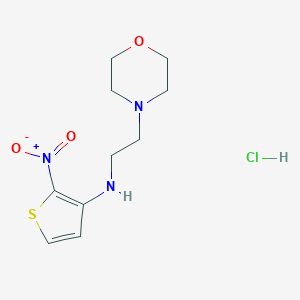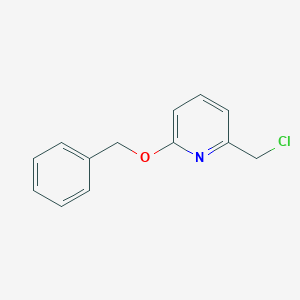
1-Piperidinyloxy, 4-(((dodecyloxy)hydroxyphosphinyl)oxy)-2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinyloxy, 4-(((dodecyloxy)hydroxyphosphinyl)oxy)-2,2,6,6-tetramethyl-, commonly known as TEMPO, is a stable free radical compound that has been widely used in various scientific research applications. TEMPO has a unique structure that makes it an ideal candidate for research in the fields of organic chemistry, materials science, and biochemistry.
Mécanisme D'action
TEMPO acts as a catalyst in various chemical reactions by donating an electron to the reactant and forming a stable radical intermediate. This radical intermediate can then react with other molecules to produce the desired product. TEMPO can also act as an oxidizing agent by accepting an electron from a reducing agent, thereby converting it to its oxidized form.
Biochemical and Physiological Effects
TEMPO has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. TEMPO has also been shown to have neuroprotective effects and can protect neurons from damage. Additionally, TEMPO has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
TEMPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. TEMPO is also relatively inexpensive compared to other catalysts. However, TEMPO has some limitations. It has a low solubility in water, which can limit its use in aqueous reactions. Additionally, TEMPO can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the use of TEMPO in scientific research. One potential application is in the field of organic synthesis. TEMPO can be used as a catalyst in various organic reactions, and its use can lead to the development of new synthetic routes for the production of various compounds. Another potential application is in the field of materials science. TEMPO can be used to modify the properties of various materials, leading to the development of new materials with unique properties. Additionally, TEMPO can be used in the development of new drugs with antioxidant and neuroprotective properties.
Conclusion
In conclusion, TEMPO is a stable free radical compound that has been extensively used in various scientific research applications. Its unique properties make it an ideal candidate for research in the fields of organic chemistry, materials science, and biochemistry. TEMPO has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of TEMPO in scientific research, including the development of new synthetic routes, modification of material properties, and the development of new drugs.
Méthodes De Synthèse
TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine with sodium hypochlorite in the presence of a catalyst. The resulting compound is then reacted with dodecyl alcohol and phosphorus oxychloride to produce TEMPO. The synthesis of TEMPO is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
TEMPO has been extensively used in scientific research due to its unique properties. TEMPO is a stable free radical that can be used as a catalyst in various chemical reactions. It has been used in the synthesis of polymers, oxidation reactions, and as a mediator in electrochemical reactions. TEMPO has also been used in the field of materials science to modify the properties of various materials.
Propriétés
Numéro CAS |
122018-94-4 |
|---|---|
Formule moléculaire |
C21H43NO5P |
Poids moléculaire |
420.5 g/mol |
InChI |
InChI=1S/C21H43NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-26-28(24,25)27-19-17-20(2,3)22(23)21(4,5)18-19/h19H,6-18H2,1-5H3,(H,24,25) |
Clé InChI |
VNPFSLNALGAUGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(=O)(O)OC1CC(N(C(C1)(C)C)[O])(C)C |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(O)OC1CC(N(C(C1)(C)C)[O])(C)C |
Autres numéros CAS |
122018-94-4 |
Synonymes |
AN 12 AN-12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



